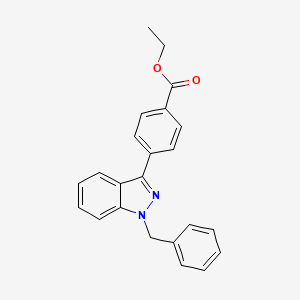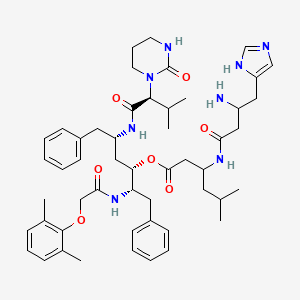
His-Leu-lopinavir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
His-Leu-lopinavir is a histidine-based dipeptide prodrug of lopinavir, an HIV protease inhibitor. This compound is designed to enhance the bioavailability and therapeutic efficacy of lopinavir by leveraging the properties of histidine and leucine. Lopinavir is commonly used in combination with ritonavir to treat HIV infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of His-Leu-lopinavir involves the conjugation of histidine and leucine to lopinavir. The process typically includes the following steps:
Activation of Carboxyl Groups: The carboxyl groups of histidine and leucine are activated using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated histidine and leucine are then coupled with lopinavir under mild conditions to form the dipeptide prodrug.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of histidine, leucine, and lopinavir are synthesized and activated.
Automated Coupling: Automated systems are used to couple the activated amino acids with lopinavir efficiently.
Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions: His-Leu-lopinavir undergoes various chemical reactions, including:
Hydrolysis: The dipeptide bond can be hydrolyzed under acidic or basic conditions, releasing lopinavir.
Oxidation: The compound can undergo oxidation reactions, particularly at the histidine residue, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products:
Lopinavir: Released upon hydrolysis.
Oxidized Derivatives: Formed during oxidation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution.
科学研究应用
His-Leu-lopinavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide conjugation and prodrug design.
Biology: Investigated for its potential to enhance the bioavailability and efficacy of lopinavir in cellular and animal models.
Medicine: Explored as a therapeutic agent for HIV treatment, particularly in combination with other antiretrovirals.
Industry: Utilized in the development of advanced drug delivery systems and formulations .
作用机制
His-Leu-lopinavir exerts its effects by inhibiting the HIV protease enzyme, which is crucial for the maturation of infectious viral particles. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition results in the formation of immature, non-infectious viral particles, thereby reducing viral replication and load .
相似化合物的比较
Lopinavir: The parent compound, used in combination with ritonavir.
Ritonavir: Another HIV protease inhibitor, often used to boost the efficacy of lopinavir.
Saquinavir: A similar protease inhibitor used in HIV treatment.
Nelfinavir: Another protease inhibitor with a similar mechanism of action .
Uniqueness of His-Leu-lopinavir: this compound is unique due to its dipeptide structure, which enhances the bioavailability and stability of lopinavir. The conjugation with histidine and leucine allows for improved pharmacokinetic properties and targeted delivery, making it a promising candidate for advanced HIV therapy .
属性
分子式 |
C51H70N8O7 |
|---|---|
分子量 |
907.1 g/mol |
IUPAC 名称 |
[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 3-[[3-amino-4-(1H-imidazol-5-yl)butanoyl]amino]-5-methylhexanoate |
InChI |
InChI=1S/C51H70N8O7/c1-33(2)23-40(56-45(60)27-39(52)26-42-30-53-32-55-42)29-47(62)66-44(43(25-38-19-11-8-12-20-38)58-46(61)31-65-49-35(5)15-13-16-36(49)6)28-41(24-37-17-9-7-10-18-37)57-50(63)48(34(3)4)59-22-14-21-54-51(59)64/h7-13,15-20,30,32-34,39-41,43-44,48H,14,21-29,31,52H2,1-6H3,(H,53,55)(H,54,64)(H,56,60)(H,57,63)(H,58,61)/t39?,40?,41-,43-,44-,48-/m0/s1 |
InChI 键 |
CNRARJITWNMDCM-XGZCXRAPSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



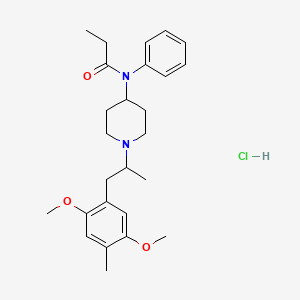
![methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775555.png)
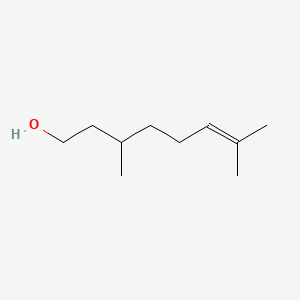
![methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775572.png)
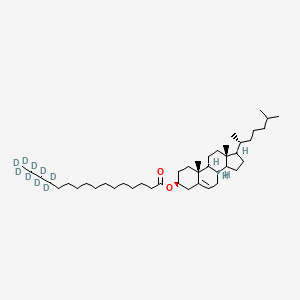
![(1R,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775580.png)
![[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride](/img/structure/B10775588.png)
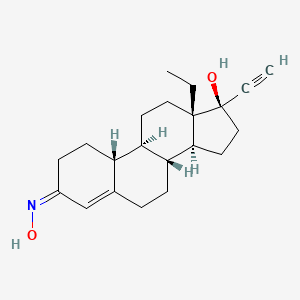
![N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide](/img/structure/B10775602.png)
![(1S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775608.png)

![3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid](/img/structure/B10775633.png)
